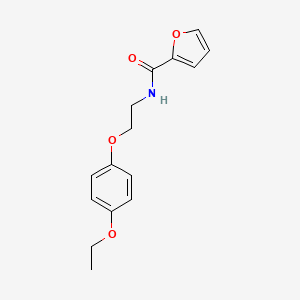
Ácido 5-(2-metoxibenzamido)-1-metil-1H-pirazol-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid” is likely a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a carboxylic acid group (-COOH), an amide group (-CONH2), and a methoxy group (-OCH3).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, the amide group, and the carboxylic acid group would all contribute to the overall structure of the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the carboxylic acid group could make the compound acidic, and it might participate in reactions typical of carboxylic acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .
Mecanismo De Acción
Target of Action
It shares structural similarities withGlyburide , a second-generation sulfonylurea . Glyburide primarily targets the ATP-sensitive potassium channels on pancreatic beta cells .
Mode of Action
Glyburide stimulates insulin secretion by closing these channels, which raises intracellular potassium and calcium ion concentrations .
Biochemical Pathways
Glyburide, a structurally similar compound, affects the insulin secretion pathway . By closing ATP-sensitive potassium channels, it triggers a series of events leading to insulin secretion .
Result of Action
Glyburide, a structurally similar compound, results in increased insulin secretion, which helps to control blood glucose levels .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid in lab experiments is its ability to selectively target specific enzymes and signaling pathways, making it a useful tool for studying cellular processes. However, one limitation is that 5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid may have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for 5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid research, including further investigation of its mechanism of action, identification of potential therapeutic targets, and development of more specific 5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid derivatives. Additionally, 5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid's potential applications in other fields, such as cardiovascular disease and metabolic disorders, warrant further exploration.
In conclusion, 5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid is a promising chemical compound that has shown potential in various scientific research fields. Its selective targeting of specific enzymes and signaling pathways makes it a useful tool for studying cellular processes. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of 2-methoxybenzoyl chloride with 1-methyl-1H-pyrazol-3-carboxylic acid followed by subsequent reactions with various reagents. The final product is obtained through purification and crystallization processes.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Los compuestos benzamida, que incluyen "ácido 5-(2-metoxibenzamido)-1-metil-1H-pirazol-3-carboxílico", han demostrado tener actividad antioxidante . Pueden actuar como captadores de radicales libres y quelantes de metales, ayudando a proteger las células del daño oxidativo .
Actividad antibacteriana
Estos compuestos también han demostrado actividad antibacteriana contra bacterias grampositivas y gramnegativas . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos fármacos antibacterianos .
Aplicaciones ópticas no lineales
Los compuestos benzamida se han utilizado en el desarrollo de materiales ópticos no lineales de tercer orden . Estos materiales tienen aplicaciones en fotónica, tecnología láser, conversión de frecuencia, optoelectrónica, pantallas a color, procesamiento de información óptica e interruptores electroópticos .
Descubrimiento de fármacos
Los compuestos amida, incluidos los benzamidas, se han utilizado en el descubrimiento de fármacos . Se han encontrado en varios productos naturales y fármacos comerciales, lo que sugiere posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos .
Aplicaciones industriales
Los compuestos amida también se utilizan en varios sectores industriales, incluidas las industrias del plástico, caucho, papel y agricultura . Se encuentran en posibles moléculas biológicas, como productos naturales, proteínas, intermediarios sintéticos y fármacos comerciales .
Actividad anticancerígena
Los benzamidas se han utilizado ampliamente en el tratamiento del cáncer . Han demostrado potencial como agentes antitumorales, lo que sugiere posibles aplicaciones en la terapia del cáncer .
Safety and Hazards
Propiedades
IUPAC Name |
5-[(2-methoxybenzoyl)amino]-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-16-11(7-9(15-16)13(18)19)14-12(17)8-5-3-4-6-10(8)20-2/h3-7H,1-2H3,(H,14,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUNKNBOXDIZLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)NC(=O)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2382740.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2382743.png)

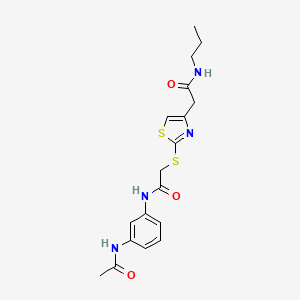

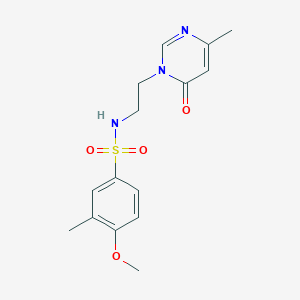


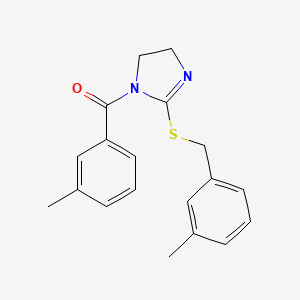
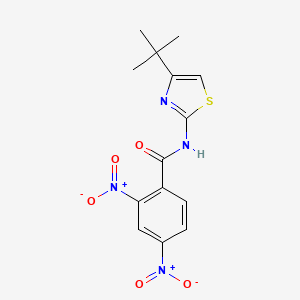
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B2382760.png)

